molecular formula C21H18ClNO3 B2361671 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 898421-04-0

5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B2361671
CAS No.: 898421-04-0
M. Wt: 367.83
InChI Key: IBZREIBSTDBMHQ-UHFFFAOYSA-N
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Description

5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of a chlorobenzyl group, an indolinylmethyl group, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorobenzyl Group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a hydroxyl group on the pyranone ring.

    Attachment of the Indolinylmethyl Group: This can be done through a condensation reaction between an indole derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolinylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the pyranone ring, potentially converting it to an alcohol.

    Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4H-pyran-4-one derivatives: These compounds share the pyranone ring structure and may have similar chemical properties.

    Indole derivatives: Compounds containing the indole moiety, which is common in many natural products and pharmaceuticals.

    Chlorobenzyl derivatives: Compounds with a chlorobenzyl group, often used in the synthesis of various organic molecules.

Uniqueness

The uniqueness of 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c22-17-7-5-15(6-8-17)13-26-21-14-25-18(11-20(21)24)12-23-10-9-16-3-1-2-4-19(16)23/h1-8,11,14H,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZREIBSTDBMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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